molecular formula C7H6N4O B7644373 1H-Pyrazolo[4,3-b]pyridine-6-carboxamide

1H-Pyrazolo[4,3-b]pyridine-6-carboxamide

Cat. No. B7644373
M. Wt: 162.15 g/mol
InChI Key: KWJAAYNKDCPCQJ-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-b]pyridine-6-carboxamide is an organic compound that belongs to the pyrazolo[4,3-b]pyridine family. It has been extensively studied due to its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. The compound is synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments have been studied in detail.

Scientific Research Applications

  • Synthesis and Mechanistic Studies :

    • Yıldırım, Kandemirli, & Demir (2005) reported the synthesis of 1H-pyrazole-3-carboxamide derivatives and examined the reaction mechanism theoretically (Yıldırım, Kandemirli, & Demir, 2005).
    • Keating & Alam (2021) explored the synthesis of pyrazolo[3,4-b]pyridine-3-carboxamides using palladium-catalyzed aminocarbonylation, highlighting the functional group tolerance of this method (Keating & Alam, 2021).
  • Biomedical Applications :

    • Donaire-Arias et al. (2022) reviewed the synthesis, diversity of substituents, and biomedical applications of 1H-pyrazolo[3,4-b]pyridines, noting their presence in over 300,000 compounds and 2,400 patents (Donaire-Arias et al., 2022).
    • Reddy et al. (2014) developed 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones as anticancer agents, showing inhibition of mTOR with nanomolar potency (Reddy et al., 2014).
  • Antibacterial and Anticancer Properties :

    • Murlykina et al. (2019) synthesized 1H-pyrazolo[3,4-b]pyridine-4- and 1H-pyrazolo[3,4-b]pyridine-6-carboxamides, showing potential antibacterial properties (Murlykina et al., 2019).
    • Bollinger et al. (2018) discovered 6-(1H-pyrazolo[4,3-b]pyridin-3-yl)amino-benzo[d]isothiazole-3-carboxamides as mGlu4 PAMs with potential applications in Parkinson's disease treatment (Bollinger et al., 2018).
  • Synthetic Methodologies :

    • Shaabani et al. (2009) developed a one-pot four-component reaction for synthesizing pyrazolo[3,4-b]pyridine-5-carboxamide derivatives (Shaabani et al., 2009).
    • Miyachi et al. (2019) conducted structure-activity relationship studies on 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives as PPARα-selective agonists (Miyachi et al., 2019).

properties

IUPAC Name

1H-pyrazolo[4,3-b]pyridine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-7(12)4-1-5-6(9-2-4)3-10-11-5/h1-3H,(H2,8,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJAAYNKDCPCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NN=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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